3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- EI-MS (m/z) :
Comparative Structural Analysis with Ortho/Meta-Substituted Analogues
Steric and Electronic Effects
Key Observations
- Ortho-Substituted Analogues : The 2,6-dimethyl groups induce significant steric crowding, reducing rotational freedom in the propane chain and increasing torsional strain .
- Meta-Substituted Analogues : 3,5-dimethyl groups (e.g., CAS 898781-13-0) allow greater conformational flexibility, leading to 2–3 ppm upfield shifts in aromatic proton NMR signals compared to ortho derivatives .
- Electronic Effects : Fluorine atoms at 3' and 4' positions enhance electron-withdrawing effects, lowering the ketone’s reactivity in nucleophilic acyl substitutions compared to non-fluorinated analogues .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLTQIZTJQSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644814 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-30-1 | |
| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials : The synthesis typically begins with fluorinated aromatic compounds such as 2,4-difluorobenzene or 3,4-difluorobenzene and 2,6-dimethylbenzaldehyde as the aryl aldehyde component.
Grignard Reaction : A common approach involves the formation of a Grignard reagent from the fluorinated aryl halide (e.g., 2,4-difluorobromobenzene) by reaction with magnesium in anhydrous ether. This generates the arylmagnesium intermediate.
Nucleophilic Addition : The arylmagnesium reagent is then reacted with 2,6-dimethylbenzaldehyde to form a secondary alcohol intermediate. This step requires careful control of temperature and stoichiometry to avoid side reactions.
Oxidation : The secondary alcohol is oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC). This step yields the target propiophenone derivative with the desired fluorine substitution pattern.
Alternative Coupling Methods : Suzuki-Miyaura coupling has also been reported as a method to construct the carbon-carbon bond between the fluorinated aromatic ring and the 2,6-dimethylphenyl moiety. This palladium-catalyzed cross-coupling uses boronic acids and aryl halides under mild conditions, offering high selectivity and functional group tolerance.
Industrial Production Considerations
In industrial settings, the synthesis may be optimized using continuous flow reactors and automated systems to enhance reproducibility, yield, and purity. Continuous flow processes allow precise control over reaction parameters such as temperature, mixing, and reaction time, which is critical for sensitive fluorinated intermediates.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Grignard Formation | 2,4-difluorobromobenzene + Mg, anhydrous ether | Formation of 2,4-difluorophenylmagnesium bromide |
| 2 | Nucleophilic Addition | 2,6-dimethylbenzaldehyde + Grignard reagent | Secondary alcohol intermediate formed |
| 3 | Oxidation | PCC or CrO3 in dichloromethane or similar solvent | Ketone product: 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone |
| 4 | Suzuki-Miyaura Coupling (alternative) | Pd catalyst, boronic acid, base, solvent (e.g., toluene/water) | Formation of C-C bond between fluorinated ring and dimethylphenyl group |
The Grignard approach is classical and widely used but requires strict anhydrous conditions and careful handling of reactive intermediates.
The Suzuki-Miyaura coupling offers a milder alternative with potentially higher functional group tolerance and scalability.
Photoredox catalysis methods have been explored for related fluorinated ketones, involving visible light and iridium catalysts to facilitate coupling reactions, though specific application to this compound requires further research.
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction + Oxidation | 2,4-difluorobromobenzene, Mg, 2,6-dimethylbenzaldehyde, PCC/CrO3 | Established, high yield | Sensitive to moisture, multi-step |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base, fluorinated aryl halide | Mild conditions, scalable | Requires palladium catalyst, boronic acid synthesis |
| Photoredox Catalysis (exploratory) | Iridium photocatalyst, blue LED, silyl enol ethers | Innovative, mild, selective | Requires specialized equipment, less established |
The preparation of this compound is primarily achieved through classical organometallic chemistry involving Grignard reagents and subsequent oxidation or via modern cross-coupling techniques such as Suzuki-Miyaura coupling. Each method offers distinct advantages and challenges, with industrial synthesis favoring continuous flow and automated processes for consistency. Emerging photoredox methods may provide future alternatives for more efficient and selective synthesis.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone serves as a building block in organic synthesis. Its structure allows it to participate in various reactions such as:
- Michael Addition : Used to form carbon-carbon bonds with nucleophiles.
- Aldol Condensation : Acts as a precursor for more complex molecules through condensation reactions.
These reactions are fundamental in synthesizing pharmaceuticals and agrochemicals.
Biological Studies
The compound has shown potential in biological research, particularly in:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. In laboratory tests, it reduced bacterial viability significantly, suggesting its potential as a therapeutic agent.
- Cancer Research : In vitro studies on breast cancer cell lines (e.g., MCF-7) demonstrated that this compound could induce apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This opens avenues for exploring its use in cancer treatments.
Material Science
In material science, the compound is explored for its role in developing new materials with specific optical and electronic properties. Its fluorinated structure enhances stability and performance in various applications such as:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLED technology.
- Photovoltaic Devices : Investigations into its role as a sensitizer in solar cells are ongoing, given its ability to absorb light effectively.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Study | Significant reduction in bacterial counts post-treatment with the compound. |
| Cancer Cell Line Study | Induction of apoptosis in MCF-7 cells; increased caspase-3 activation observed. |
| Material Science Study | Potential application as a sensitizer in photovoltaic devices due to enhanced light absorption. |
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares key properties of 3',4'-difluoro-3-(2,6-dimethylphenyl)propiophenone with structurally related compounds:
*LogP values estimated using substituent contribution models where experimental data is unavailable.
Key Observations:
Molecular Weight : The dichloro derivatives exhibit higher molecular weights (~307 g/mol) due to chlorine’s atomic mass, while the difluoro analog is lighter (~276 g/mol) .
Lipophilicity (LogP) : The dichloro compound’s LogP of 5.42 reflects its lipophilic nature . The difluoro analog’s LogP is estimated to be lower (~4.5) due to fluorine’s smaller size and electronegativity, which may reduce membrane permeability compared to chlorine .
Biological Activity
3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. It has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C17H16F2O
- Molecular Weight : Approximately 284.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may alter the biochemical processes within cells.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways and cellular responses.
Enzyme Interaction
Studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes. For instance:
- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes have been observed, suggesting potential anti-inflammatory properties.
- Aldose Reductase : This compound has shown promise in inhibiting aldose reductase, which is crucial in diabetic complications.
Case Studies
- Anti-inflammatory Effects : A study conducted by Zhang et al. (2022) evaluated the anti-inflammatory properties of various propiophenone derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro.
- Neuroprotective Activity : Another investigation by Lee et al. (2023) assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C17H16F2O | Enzyme inhibition (COX, Aldose Reductase) |
| 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone | C17H16ClO | Moderate COX inhibition |
| 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone | C17H16ClO | Potential neuroprotective effects |
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : Utilizing appropriate acyl chlorides and phenolic compounds under Lewis acid catalysis.
This compound serves as a precursor for various derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.
Q & A
Basic: What are the optimal synthetic routes for 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone, and how can regioselectivity in fluorination be controlled?
Methodological Answer:
The synthesis typically involves halogen-substitution reactions or catalytic carbonylation, as demonstrated in structurally similar difluorobenzophenones . Key steps include:
- Friedel-Crafts acylation : Reacting 2,6-dimethylbenzene derivatives with acyl halides under Lewis acid catalysis (e.g., AlCl₃) to introduce the propiophenone backbone.
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to install fluorine atoms at the 3' and 4' positions. Regioselectivity is controlled by steric and electronic effects; para-substitution on the aromatic ring directs fluorination to meta positions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>97%) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F) :
- ¹H NMR : Methyl groups on the 2,6-dimethylphenyl ring appear as singlets (δ 2.1–2.3 ppm). Aromatic protons show splitting patterns due to fluorine coupling (e.g., J₃’F ≈ 8–10 Hz) .
- ¹⁹F NMR : Distinct signals for 3' and 4' fluorines (δ -110 to -120 ppm), with coupling constants confirming substitution patterns .
- IR Spectroscopy : Strong carbonyl stretch (C=O) near 1680 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 276.096 (calculated for C₁₆H₁₄F₂O₂) .
Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data in structural confirmation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:
- Dynamic NMR : Variable-temperature studies can identify fluxional behavior (e.g., ring puckering) that alters solution-phase spectra .
- X-ray Refinement : Use SHELXL for high-resolution crystallographic refinement. For example, anisotropic displacement parameters clarify bond-length distortions caused by fluorine’s electronegativity .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and compare them to experimental data to validate proposed conformers .
Advanced: What strategies mitigate side reactions during fluorination of the propiophenone backbone?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states and reduce nucleophilic byproducts .
- Catalytic Control : Pd/Cu-mediated cross-coupling minimizes undesired polyfluorination. For example, Pd(OAc)₂ with PPh₃ ligand enhances mono-selectivity .
- Temperature Modulation : Low temperatures (-20°C) suppress radical pathways that lead to defluorination or ring-opening .
- In Situ Monitoring : LC-MS tracks reaction progress, enabling timely quenching to avoid over-fluorination .
Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?
Methodological Answer:
- Solubility : Low in water (<0.1 mg/mL), but soluble in DMSO, DMF, and dichloromethane. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Thermal Stability : Decomposition above 250°C (TGA data). Use inert atmospheres (N₂/Ar) during high-temperature reactions .
- Hygroscopicity : Non-hygroscopic; store at RT in a desiccator to maintain stability .
Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (using Gaussian 09) to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon (f⁺ ≈ 0.15) is prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water models) to predict aggregation behavior or solubility changes .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes), guiding derivatization for enhanced binding affinity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280/P305+P351+P338) .
- Ventilation : Use fume hoods to limit inhalation exposure (H333) .
- Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .
Advanced: How do steric effects from the 2,6-dimethylphenyl group influence crystallographic packing?
Methodological Answer:
The bulky 2,6-dimethylphenyl group induces:
- Non-covalent Interactions : C-H···F and π-stacking dominate packing motifs. Mercury 4.0 software visualizes these interactions .
- Torsional Angles : Dihedral angles between the phenyl and propiophenone moieties (≈30–40°) reduce steric clash, confirmed by SHELXL refinement .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies metastable forms, which are refined using P1 symmetry in SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
